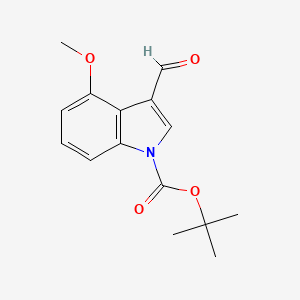

tert-butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate

Overview

Description

tert-Butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound features a tert-butyl ester group, a formyl group, and a methoxy group attached to the indole ring, making it a versatile intermediate in organic synthesis .

Mechanism of Action

Target of Action

Tert-butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate is a pharmaceutical intermediate compound that can be used to prepare a highly selective and potent small molecule inhibitor Indole derivatives, to which this compound belongs, are known to bind with high affinity to multiple receptors , playing a significant role in cell biology .

Mode of Action

Indole derivatives are known to interact with their targets, causing various changes at the cellular level . These changes can lead to the treatment of various disorders in the human body .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to exhibit various biologically vital properties . They have been applied as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with commercially available indole derivatives.

Formylation: The formyl group is introduced using formylating agents such as Vilsmeier-Haack reagent.

Methoxylation: The methoxy group is added through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Esterification: The tert-butyl ester group is introduced via esterification reactions using tert-butyl alcohol and acid catalysts.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, forming alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohol derivatives.

Substitution: Various substituted indole derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives, which are known for their diverse biological activities .

Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities .

Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals .

Comparison with Similar Compounds

- tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate

- tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate

- tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate

Uniqueness: tert-Butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical reactivity and biological activity. The presence of both formyl and methoxy groups enhances its versatility in synthetic applications and its potential as a pharmacophore in drug discovery .

Biological Activity

Tert-butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula and features a tert-butyl ester and a formyl group that contribute to its reactivity and biological properties. The presence of the methoxy group enhances its pharmacological profile by improving solubility and bioavailability.

Anticancer Activity

Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. These compounds have been shown to induce cell death through various mechanisms, including disruption of microtubule polymerization, which is critical for cell division .

A study highlighted that modifications at the indole positions can significantly alter biological activity, suggesting that this compound may serve as a lead for developing new anticancer agents. The induction of methuosis—a form of cell death characterized by extensive vacuolization—has been associated with specific indolyl derivatives .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. Indole derivatives are known to exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or function .

Anti-inflammatory and Antioxidant Effects

This compound has shown potential anti-inflammatory effects, which may be attributed to its ability to inhibit pro-inflammatory cytokines. Additionally, its antioxidant properties help mitigate oxidative stress in cells, contributing to its overall therapeutic profile .

The biological activity of this compound can be attributed to several biochemical pathways:

- Inhibition of Enzymes : This compound can act as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes.

- Cellular Interaction : Indoles interact with various cellular targets, leading to changes in cell signaling pathways that regulate growth and apoptosis .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Indole Skeleton : Starting from commercially available precursors, the indole structure is synthesized through cyclization reactions.

- Introduction of Functional Groups : The formyl group is introduced via formylation reactions, while the tert-butyl ester is formed through esterification processes.

- Purification : The final product is purified using chromatography techniques to ensure high purity suitable for biological testing .

Case Studies and Research Findings

Properties

IUPAC Name |

tert-butyl 3-formyl-4-methoxyindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-8-10(9-17)13-11(16)6-5-7-12(13)19-4/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBQHDYJIBUVHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.